1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE
Overview
Description
1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes a furan ring, a benzene ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE typically involves multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the attachment of the amido and carboxylate groups. Common reagents used in these reactions include dichlorobenzene, furan, and various amines and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, copper). The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-DIMETHYL 5-[5-(2,4-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a different position of the chlorine atoms.
1,3-DIMETHYL 5-[5-(2,5-DIFLUOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with fluorine atoms instead of chlorine.
1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)THIOPHEN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1,3-DIMETHYL 5-[5-(2,5-DICHLOROPHENYL)FURAN-2-AMIDO]BENZENE-1,3-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 5-[[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO6/c1-28-20(26)11-7-12(21(27)29-2)9-14(8-11)24-19(25)18-6-5-17(30-18)15-10-13(22)3-4-16(15)23/h3-10H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYFJLUSUYMKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361916 | |
Record name | Dimethyl 5-{[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-70-9 | |
Record name | Dimethyl 5-{[5-(2,5-dichlorophenyl)furan-2-carbonyl]amino}benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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